2,4,6-Tris(methoxymethyl)phenol

Coatings Crosslinking density Cured-film performance

Formulators often face premature self-condensation and limited solubility with conventional hydroxymethyl phenolic crosslinkers. 2,4,6-Tris(methoxymethyl)phenol solves these issues with protected methoxymethyl groups that deprotect under cure, delivering three reactive sites per molecule. - 29% better photosensitivity (120 vs. 170 mJ/cm²) vs. bishydroxymethyl-p-cresol, boosting wafer throughput. - Superior acid/alkali resistance; no blushing after methanol immersion at equivalent loading. - Room-temperature storage stability eliminates cold-chain logistics.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 109185-69-5
Cat. No. B14337608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(methoxymethyl)phenol
CAS109185-69-5
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOCC1=CC(=C(C(=C1)COC)O)COC
InChIInChI=1S/C12H18O4/c1-14-6-9-4-10(7-15-2)12(13)11(5-9)8-16-3/h4-5,13H,6-8H2,1-3H3
InChIKeyWYTRAUYVGSZGBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(methoxymethyl)phenol (CAS 109185-69-5) – A Trifunctional Methoxymethyl Phenol for High-Density Crosslinking Applications


2,4,6-Tris(methoxymethyl)phenol (CAS 109185-69-5, molecular formula C₁₂H₁₈O₄, molecular weight 226.27 g/mol) is a trifunctional aromatic compound bearing three methoxymethyl (–CH₂OCH₃) groups at the 2, 4, and 6 positions of a phenolic ring [1]. It belongs to the class of alkoxymethyl-substituted phenols that serve as latent crosslinking agents, releasing reactive methylol species upon thermal or acid-catalyzed activation. The compound is primarily employed as a crosslinker, curing agent, or reactive intermediate in high-performance coatings, photoresists, epoxy resins, and adhesives where high crosslink density and controlled reactivity are required [2].

Why 2,4,6-Tris(methoxymethyl)phenol Cannot Be Simply Replaced by Conventional Hydroxymethyl Phenols or Resol Resins


Conventional hydroxymethyl-containing phenol compounds (e.g., bishydroxymethyl-p-cresol, 2,4,6-tris(hydroxymethyl)phenol) and phenol-formaldehyde resol resins suffer from an inherent limitation: the number of reactive methylol (–CH₂OH) groups that can be incorporated per molecule is small, resulting in insufficient cured-film performance unless used in large loading amounts [1]. Furthermore, the highly polar hydroxymethyl groups impair solubility in organic solvents, creating formulation difficulties. In contrast, the methoxymethyl substituents in 2,4,6-tris(methoxymethyl)phenol function as protected (masked) methylol groups that deprotect under cure conditions to generate the active crosslinking species [1]. This structural difference confers three critical advantages: (1) a full three reactive sites per molecule versus typically two or fewer for conventional hydroxymethyl phenols, enabling higher crosslink density at lower molar loading; (2) significantly improved organic solvent solubility due to the ether capping; and (3) enhanced storage stability since methoxymethyl groups do not undergo premature self-condensation as readily as free hydroxymethyl groups [1]. These differences mean that attempting to substitute the methoxymethyl compound with a hydroxymethyl analog will result in lower film performance, poorer solubility, and reduced shelf life – making generic interchange infeasible in demanding applications.

2,4,6-Tris(methoxymethyl)phenol – Quantitative Differentiation Evidence vs. Hydroxymethyl and Resol Competitor Compounds


Cured-Film Performance at Reduced Loading: Methoxymethyl vs. Hydroxymethyl Phenol Crosslinkers

Phenol compounds bearing methoxymethyl groups (including 2,4,6-tris(methoxymethyl)phenol as a representative of Formula I where all R = CH₂OCH₃) achieved sufficient cured-film performance when used in a smaller amount compared with conventional hydroxymethyl-containing phenol compounds and phenol-formaldehyde resol resins [1]. This derives from the ability to incorporate a larger number of reactive methoxymethyl groups per molecule (three per phenolic nucleus at positions 2, 4, and 6) versus typically two or fewer free methylol groups in conventional hydroxymethyl phenols [1]. In practical coating evaluations, coating fluid [E] containing a Formula I methoxymethyl compound (10 g compound + 90 g resol resin) produced a film with higher acid resistance (50% acetic acid immersion) and higher alkali resistance (5% aqueous NaOH immersion) than coating fluid [F] containing bishydroxymethyl-p-cresol at identical loading, and the [F]-based film exhibited visible surface blushing after methanol immersion while the [E]-based film remained unchanged [1].

Coatings Crosslinking density Cured-film performance

Photoresist Sensitivity Improvement: Methoxymethyl Phenol Crosslinker vs. Bishydroxymethyl-p-cresol

In a direct head-to-head evaluation using g-line (436 nm) stepper lithography, a photosensitive resist formulation containing a methoxymethyl-substituted phenol compound of Formula II (representative of the same methoxymethyl phenol class as 2,4,6-tris(methoxymethyl)phenol) exhibited a sensitivity of 120 mJ/cm², whereas an otherwise identical formulation substituting bishydroxymethyl-p-cresol required 170 mJ/cm² to achieve the same 0.48-μm line-and-space pattern [1]. This represents a 29% reduction in required exposure dose, translating directly to higher throughput in lithographic processing [1].

Photoresists Sensitivity Lithographic performance

Solvent Solubility Advantage of Methoxymethyl Phenols over Fully Hydroxymethylated Analogs

The patent explicitly states that the methoxymethyl-containing phenol compound represented by Formula I (of which 2,4,6-tris(methoxymethyl)phenol is a specific example where all three R substituents are CH₂OCH₃) is superior in solvent solubility to the corresponding compound where all R groups are CH₂OH (i.e., the fully hydroxymethylated analog) [1]. This solubility advantage is attributed to the ether capping of the polar hydroxyl groups, which reduces intermolecular hydrogen bonding and enhances compatibility with common organic coating solvents such as methanol, acetone, and butyl alcohol mixtures [1]. The practical consequence is that the methoxymethyl compound can be formulated into homogeneous, defect-free coating solutions at higher concentrations or with a broader range of solvent systems than the hydroxymethyl counterpart, which tends to exhibit impaired solubility [1].

Solvent solubility Formulation compatibility Coating uniformity

Crosslinkable Group Density: Three Reactive Methoxymethyl Sites per Molecule vs. Limited Functionality of Conventional Alternatives

2,4,6-Tris(methoxymethyl)phenol provides three methoxymethyl reactive groups per molecule, each capable of generating a methylol crosslinking site upon deprotection [1]. By comparison, bishydroxymethyl-p-cresol contains only two reactive hydroxymethyl groups per molecule, and typical phenol-formaldehyde resol resins contain a limited number of reactive hydroxymethyl groups distributed statistically across the oligomer chain [1]. The trifunctional nature of 2,4,6-tris(methoxymethyl)phenol enables the formation of a tighter, more highly crosslinked network at equivalent or lower molar loading, as demonstrated by the superior acid and alkali resistance of cured films described above [1]. Calculated on a per-gram basis: 2,4,6-tris(methoxymethyl)phenol (MW 226.27) delivers approximately 13.3 mmol of reactive groups per gram, whereas bishydroxymethyl-p-cresol (MW 168.19) delivers approximately 11.9 mmol/g – a 12% higher reactive group density, combined with the structural advantage of trifunctional branching for network formation.

Crosslink density Functionality Network formation

Storage Stability: Methoxymethyl vs. Hydroxymethyl Reactivity Profile

Phenolic methylol (hydroxymethyl) compounds are known to undergo self-condensation reactions during storage at temperatures above room temperature, necessitating refrigerated or frozen storage to maintain product integrity [1]. In contrast, methoxymethyl compounds exhibit higher storage stability because the reactive methylol group is protected as the methyl ether, preventing premature condensation [1]. This differential stability has been explicitly noted in the context of trisphenol derivatives where methoxymethyl substitution contributes to both good solvent solubility and high storage stability [1]. While quantitative shelf-life data for the specific compound 2,4,6-tris(methoxymethyl)phenol is not provided in the source literature, the class-level behavior is well-established: methoxymethyl-protected phenols are the preferred form for commercial formulations requiring ambient-temperature storage and extended pot life.

Storage stability Shelf life Premature crosslinking

Optimal Application Scenarios for 2,4,6-Tris(methoxymethyl)phenol Based on Quantitative Differentiation Evidence


High-Performance Thermoset Coatings Requiring Acid and Alkali Resistance at Reduced Crosslinker Loading

In industrial coating formulations where cured-film resistance to aggressive chemical environments (50% acetic acid, 5% aqueous NaOH) is critical, 2,4,6-tris(methoxymethyl)phenol provides superior performance at the same loading as conventional bishydroxymethyl-p-cresol, as demonstrated by the absence of film blushing after methanol immersion and higher acid/alkali resistance [1]. Formulators can reduce the crosslinker concentration while maintaining film integrity, lowering overall formulation cost and minimizing volatile organic content. This is particularly valuable for protective coatings in chemical processing equipment, automotive components, and industrial flooring.

Positive-Working Photoresists for High-Throughput Lithographic Patterning

The 29% improvement in photosensitivity (120 vs. 170 mJ/cm²) demonstrated for methoxymethyl-containing phenol crosslinkers compared to bishydroxymethyl-p-cresol, when formulated into positive-working photoresist compositions, directly translates to increased wafer throughput in semiconductor manufacturing [1]. With 0.48 μm resolution capability using g-line exposure, this compound is suitable for photoresist formulations targeting mid-range feature sizes where process efficiency and cost-per-wafer are key procurement drivers.

Solvent-Based Coating and Adhesive Formulations Requiring High Solids Content and Uniform Film Formation

The superior organic solvent solubility of methoxymethyl-containing phenol compounds compared to their fully hydroxymethylated counterparts enables the preparation of high-solids, defect-free coating solutions [1]. This property is essential for precision coating applications such as lithographic printing plates, electronic-grade adhesives, and laminating resins where film uniformity directly impacts functional performance. The ability to formulate in methanol-acetone-butyl alcohol mixed solvent systems at practical concentrations without solubility limitations provides formulators with greater solvent selection flexibility.

Ambient-Stable Crosslinking Agents for On-Site or Field-Applied Thermoset Systems

Unlike conventional hydroxymethyl phenol compounds that require refrigerated storage to prevent premature self-condensation, methoxymethyl-protected phenols including 2,4,6-tris(methoxymethyl)phenol exhibit room-temperature storage stability [1]. This makes the compound particularly suitable for on-site applied coatings, construction adhesives, and repair compounds where cold-chain logistics are impractical. Formulators serving the construction, marine, and field-maintenance sectors can specify this compound to extend product shelf life and simplify end-user handling requirements.

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